![molecular formula C20H15FN2O B10889160 (2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B10889160.png)
(2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile
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Overview
Description
(Z)-1-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-1-ETHENYL CYANIDE is an organic compound that features a fluorophenyl group, a methoxyphenyl group, a pyrrole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via Suzuki coupling reactions, where boronic acids react with halides in the presence of a palladium catalyst.
Formation of the Ethenyl Cyanide Moiety: This step might involve a Knoevenagel condensation, where an aldehyde reacts with a nitrile in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the ethenyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: Use in the development of fluorescent probes for imaging or diagnostic purposes.
Industry
Chemical Industry: Use as a building block for the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-Chlorophenyl)-2-[1-(4-Methoxyphenyl)-1H-Pyrrol-2-Yl]-1-Ethenyl Cyanide
- (Z)-1-(4-Bromophenyl)-2-[1-(4-Methoxyphenyl)-1H-Pyrrol-2-Yl]-1-Ethenyl Cyanide
Uniqueness
The unique combination of the fluorophenyl and methoxyphenyl groups, along with the pyrrole ring and cyano group, may confer distinct chemical and biological properties. This could include enhanced stability, specific binding interactions, or unique electronic properties.
Properties
Molecular Formula |
C20H15FN2O |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)pyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C20H15FN2O/c1-24-20-10-8-18(9-11-20)23-12-2-3-19(23)13-16(14-22)15-4-6-17(21)7-5-15/h2-13H,1H3/b16-13+ |
InChI Key |
ROVOMOMAUQGZAS-DTQAZKPQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CC=C2/C=C(\C#N)/C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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